molecular formula C10H16ClNO B1408366 (R)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride CAS No. 1442114-69-3

(R)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride

Cat. No. B1408366
CAS RN: 1442114-69-3
M. Wt: 201.69 g/mol
InChI Key: PJXQTSKZIVWJMW-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride, also known as R-toliprolol hydrochloride, is a chemical compound that has been widely used in scientific research. It is a chiral beta-blocker that has been shown to exhibit high selectivity for beta-1 adrenoceptors. The compound has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Scientific Research Applications

1. Conformational Analyses

(R)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride has been studied for its conformational properties. In a study by Nitek et al. (2020), the structural analysis and conformational behavior of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, including hydrochloride forms, were explored through X-ray diffraction analysis. This research provides insights into the molecular structure and hydrogen-bonding patterns of these compounds, which are crucial for understanding their chemical behavior and potential applications (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).

2. Enantioselective Synthesis

The compound has also been involved in the enantioselective synthesis of related chemicals. Arnone et al. (1991) reported the synthesis of both R and S enantiomers of 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-ol through microbial reduction, a method that can be applied to the synthesis of (R)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride (Arnone, Bernardi, Bravo, Cardillo, Ghiringhelli, & Cavicchio, 1991).

3. Potential in Drug Synthesis

Research by Isakhanyan et al. (2016) on the synthesis of tertiary aminoalkanol hydrochlorides, which are structurally related to (R)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride, has suggested potential applications in the development of biologically active compounds, including those with antitumor activity. This implies the potential utility of (R)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride in pharmacological contexts (Isakhanyan, Gevorgyan, Chshmarityan, Nersesyan, Agaronyan, Danielyan, Stepanyan, & Panosyan, 2016).

4. Applications in Enzymatic Synthesis

The compound is relevant in the field of enzymatic synthesis as well. Cassimjee, Marin, and Berglund (2012) described the enzymatic synthesis of polyamines using 3-amino-propan-1-ol as a starting material. This suggests the potential use of (R)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride in similar enzymatic processes to create polyamines and related compounds (Cassimjee, Marin, & Berglund, 2012).

5. Role in Chemo-Enzymatic Synthesis

Further, the compound has implications in chemo-enzymatic synthesis. For example, Kaptein et al. (1994) detailed the synthesis of enantiomerically pure disubstituted amino alcohols from disubstituted amino acids, highlighting the significance of similar structures like (R)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride in synthesizing complex organic molecules (Kaptein, Moody, Broxterman, & Kamphuis, 1994).

properties

IUPAC Name

(2R)-3-amino-2-(4-methylphenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8-2-4-9(5-3-8)10(6-11)7-12;/h2-5,10,12H,6-7,11H2,1H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXQTSKZIVWJMW-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride
Reactant of Route 2
(R)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride
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(R)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride
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(R)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride
Reactant of Route 5
(R)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride
Reactant of Route 6
(R)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride

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